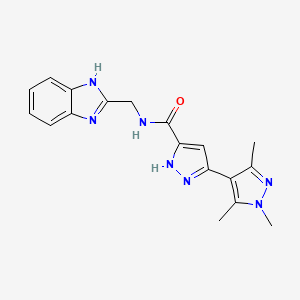

N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a 3,4'-bipyrazole scaffold. The carboxamide group bridges the bipyrazole and benzimidazole moieties, enabling hydrogen-bonding interactions critical for biological activity.

Properties

Molecular Formula |

C18H19N7O |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H19N7O/c1-10-17(11(2)25(3)24-10)14-8-15(23-22-14)18(26)19-9-16-20-12-6-4-5-7-13(12)21-16/h4-8H,9H2,1-3H3,(H,19,26)(H,20,21)(H,22,23) |

InChI Key |

GWNIBNTVFAWWOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, followed by the formation of the bipyrazole ring system. The final step involves the coupling of these two moieties under specific conditions.

-

Step 1: Synthesis of Benzimidazole Derivative

Reagents: o-phenylenediamine, formic acid

Conditions: Reflux in formic acid

Reaction: Formation of benzimidazole ring

-

Step 2: Synthesis of Bipyrazole Ring System

Reagents: Hydrazine hydrate, acetylacetone

Conditions: Reflux in ethanol

Reaction: Formation of 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole

-

Step 3: Coupling Reaction

Reagents: Benzimidazole derivative, bipyrazole derivative, coupling agent (e.g., EDCI)

Conditions: Room temperature, inert atmosphere

Reaction: Formation of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

Reagents: Hydrogen peroxide, peracids

Conditions: Mild to moderate temperatures

Products: Oxidized benzimidazole derivatives

-

Reduction: : Reduction reactions can occur at the carboxamide group.

Reagents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Conditions: Low temperatures, inert atmosphere

Products: Reduced amine derivatives

-

Substitution: : The compound can undergo nucleophilic substitution reactions.

Reagents: Alkyl halides, acyl chlorides

Conditions: Basic or acidic conditions

Products: Substituted derivatives at the benzimidazole or bipyrazole rings

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures

Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures, inert atmosphere

Substitution: Alkyl halides, acyl chlorides; basic or acidic conditions

Scientific Research Applications

Biological Activities

Research indicates that N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide exhibits several notable biological activities:

Antiviral Activity : Compounds with similar structural features have shown efficacy against viruses such as hepatitis C. For instance, derivatives of benzimidazole have demonstrated EC50 values in the nanomolar range against HCV, indicating strong antiviral potential .

Anti-inflammatory Properties : Benzimidazole derivatives are recognized for their anti-inflammatory effects. Studies have reported that certain compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .

Analgesic Effects : Some derivatives have been noted for their analgesic activity in animal models, showing comparable efficacy to standard analgesics like diclofenac .

Antiulcer Activity : There is growing evidence that benzimidazole derivatives possess antiulcer properties by inhibiting H+/K+-ATPase activity, which is vital in gastric acid secretion regulation. Recent studies have highlighted new compounds with enhanced antiulcerogenic effects compared to existing treatments .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The bipyrazole ring system may enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related analogs:

Physicochemical and Functional Insights

Steric and Electronic Effects: The 1',3',5'-trimethyl groups on the bipyrazole may improve lipophilicity and metabolic stability compared to unmethylated analogs (e.g., ’s pyrazole-4-carboxamide) .

Heterocycle Diversity :

- Replacing benzimidazole with indole () introduces fluorinated aromaticity, which could modulate bioavailability and target selectivity .

- Thiophene-substituted analogs () exhibit altered electronic profiles due to sulfur’s polarizability, impacting solubility and reactivity .

Synthetic Complexity :

- The bipyrazole core in the target compound requires multi-step synthesis compared to simpler pyrazole derivatives (e.g., ’s oxadiazole-thiol pyrazoles), increasing production costs .

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, structural analogs provide insights:

- Benzimidazole-Pyrazole Hybrids : Compounds like those in show inhibitory activity against kinases and microbial targets due to dual heterocyclic interactions .

- Methyl Substitutions : Trimethyl groups on bipyrazole (as in ) likely enhance pharmacokinetic properties by reducing oxidative metabolism .

- Carboxamide Linkers : Critical for maintaining conformational rigidity and binding affinity, as seen in ’s hydroxylamine derivatives .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates benzimidazole and bipyrazole moieties, which are known for their diverse biological activities. The unique structural features of this compound suggest various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 363.4 g/mol. The presence of functional groups such as carboxamide contributes to its biological reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Benzimidazole Derivative A | MRSA | 12.5 |

| Benzimidazole Derivative B | MSSA | 25 |

| N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-bipyrazole | E. coli | TBD |

Anticancer Properties

The benzimidazole scaffold is recognized for its anticancer potential. Studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study:

In a recent study, a derivative similar to N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-bipyrazole was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 μM after 48 hours of treatment.

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. Compounds containing the benzimidazole moiety have been investigated for their anti-inflammatory properties. In vitro assays revealed that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The biological activity of N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-bipyrazole derivatives is often attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. For instance, these compounds may act as inhibitors of key enzymes in bacterial cell wall synthesis or modulators of signaling pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.